3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride
Description
3H-Imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride (CAS: 914087-69-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀Cl₂N₄ and a molecular weight of 221.09 g/mol. It is a dihydrochloride salt of the free base 3H-imidazo[4,5-b]pyridin-2-ylmethanamine (CAS: 828242-03-1), which has a boiling point of 410°C, a density of 1.368 g/cm³, and a refractive index of 1.729 . The compound is supplied as a brown-to-gray solid with a purity ≥98.0% (HPLC) and is stored at room temperature . Its structural core consists of an imidazo[4,5-b]pyridine ring system with a methanamine substituent at the 2-position, protonated as a dihydrochloride salt.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFFIGNFXRXQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914087-69-7 | |
| Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride involves the fusion of an imidazole ring with a pyridine moiety . Various catalysts and reaction conditions have been employed to achieve this synthesis, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Anticancer Activity
3H-imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit moderate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. For instance, a study showed that certain derivatives displayed IC50 values ranging from 1.8 to 3.2 μM against multiple cell lines, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It has been reported to inhibit the inflammatory response in human retinal pigment epithelial cells and in models of obesity-related inflammation by modulating transcription factors such as Nrf2 and NF-κB . Notably, some derivatives selectively inhibited COX-2 with IC50 values as low as 9.2 μmol/L, suggesting their potential in treating inflammatory diseases .
Synthesis of Derivatives
The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions using various precursors. For example, a highly efficient method was developed that utilizes environmentally benign solvents and simple procedures to yield functionalized imidazo[4,5-b]pyridines with high structural diversity .
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Cyclization with triethyl orthoformate | High efficiency, broad substrate scope | 49%–95% |
| SNAr reaction with substituted amines | Green chemistry approach | High yield with minimal purification |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of these compounds with target enzymes like COX-1 and COX-2. Such studies help in understanding the structure-activity relationship and guiding further modifications to enhance efficacy .
Antimicrobial Properties
Recent evaluations have highlighted the antimicrobial activity of 3H-imidazo[4,5-b]pyridine derivatives against various bacterial strains. For instance, certain compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .
Antitubercular Activity
In addition to anticancer and antimicrobial properties, some derivatives have been identified as potential antitubercular agents against Mycobacterium tuberculosis. Compounds were found to exhibit MIC values below 1 μmol/L, indicating strong inhibitory effects on bacterial growth .
Case Study: Anticancer Evaluation
A study involving eight novel 3H-imidazo[4,5-b]pyridine derivatives assessed their cytotoxic effects on nine cancer cell lines. The results indicated that the most active compound showed selective inhibition against K562 cells with an IC50 of 1.8 μM .
Case Study: COX Inhibition
Another study focused on the selective inhibition of COX enzymes by various derivatives of 3H-imidazo[4,5-b]pyridine. The findings revealed that specific substitutions on the pyridine ring significantly enhanced COX-2 selectivity compared to COX-1 .
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission . This activity is mediated through the binding of the compound to the receptor, which induces a conformational change that enhances receptor function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[4,5-b]pyridine Family
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Functional Implications
Substituent Position :
- The target compound has a methanamine group at the 2-position of the imidazo[4,5-b]pyridine core, while QM-8021 (CAS: 1566552-84-8) features the same group at the 7-position . Positional isomerism significantly impacts biological activity; for example, 2-substituted derivatives often exhibit enhanced binding to kinase active sites compared to 7-substituted analogues .
Salt Forms and Solubility :
- The dihydrochloride salt form (CAS: 914087-69-7) improves aqueous solubility compared to the free base (CAS: 828242-03-1), which has a high boiling point (410°C ) and density (1.368 g/cm³ ) . In contrast, 3-methyl-substituted analogues (e.g., CID 63757458) may exhibit altered solubility due to hydrophobic methyl groups .
The 5-chloro-2-(3-methoxyphenyl) variant (CAS: 957494-93-8) is hypothesized to inhibit kinases due to its halogen and aryl substituents .
Biological Activity
3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8N4·2ClH
- Molecular Weight : 221.09 g/mol
- IUPAC Name : this compound
The compound is thought to interact with various biological targets, primarily through its modulation of the GABA_A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The following points summarize its proposed mechanisms:
- GABA_A Receptor Modulation : It acts as a positive allosteric modulator, enhancing the receptor's response to GABA, which may lead to anxiolytic and sedative effects.
- Influence on Biochemical Pathways : The compound may influence pathways related to neuronal activity, inflammation, and immune responses, potentially providing therapeutic benefits in neurological disorders and inflammatory conditions .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| LN-229 (glioblastoma) | 10.4 | Moderate |
| Capan-1 (pancreatic adenocarcinoma) | 12.0 | Moderate |
| HCT-116 (colorectal carcinoma) | 9.8 | Moderate |
| NCI-H460 (lung carcinoma) | 11.5 | Moderate |
| K-562 (chronic myeloid leukemia) | 15.0 | Low |
The compound demonstrated selective activity against specific cancer types, with higher potency observed in glioblastoma and colorectal carcinoma cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. In vitro tests showed:
- Against Gram-positive bacteria : Effective against Bacillus cereus with a minimum inhibitory concentration (MIC) of 32 μM.
- Against Gram-negative bacteria : Limited efficacy against Escherichia coli, indicating a selective action favoring Gram-positive organisms .
Case Studies
- Anticancer Research : A study focused on the effect of various substituted imidazopyridines on cancer cell proliferation highlighted that compounds similar to this compound exhibited significant activity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .
- Neuropharmacology : Research exploring the GABA_A receptor modulation by imidazopyridine derivatives indicated that compounds like this compound could serve as therapeutic agents for anxiety and seizure disorders due to their positive allosteric effects .
Q & A
Basic: What are the established synthetic routes for 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride?
Answer:
The compound is synthesized via multi-step protocols, often involving:
- Michael Addition Reactions : Using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under controlled conditions (e.g., ethanol/DMF, 60–80°C) to form intermediates, followed by purification via column chromatography .
- Microwave-Assisted Synthesis : This method reduces reaction times (e.g., from hours to minutes) and improves yields (>80%) compared to conventional heating, particularly for imidazo[4,5-b]pyridine derivatives .
- Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt, confirmed by elemental analysis and NMR .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing methyl groups in the imidazo ring) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring purity >95% .
- X-Ray Crystallography : For resolving ambiguous regioselectivity in derivatives, particularly when stereoisomers are possible .
- Elemental Analysis : Validating stoichiometry of the dihydrochloride form (e.g., Cl⁻ content via titration) .
Advanced: How can density functional theory (DFT) studies resolve regioselectivity challenges in synthesizing derivatives?
Answer:
DFT calculations (e.g., at the B3LYP/6-31G* level) predict reaction pathways by analyzing:
- Transition-State Energies : Identifying lower-energy pathways for regioselective product formation (e.g., favoring Michael adducts over competing intermediates) .
- Electrostatic Potential Maps : Highlighting nucleophilic/electrophilic sites on precursors, such as the reactivity of acetonitrile vs. pyridine nitrogen atoms .
- Thermodynamic Stability : Comparing Gibbs free energy differences between isomers to rationalize dominant products observed experimentally .
Advanced: How should researchers address discrepancies in reported IC50_{50}50 values for iNOS inhibition by 3H-imidazo[4,5-b]pyridine derivatives?
Answer:
Contradictory IC values (e.g., 86 nM vs. higher values in other studies) may arise from:
- Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived iNOS) or cofactor availability (e.g., NADPH, tetrahydrobiopterin) .
- Inhibition Mechanism : Irreversible inhibitors (e.g., BYK 191023 dihydrochloride) require pre-incubation with the enzyme, which may not be standardized across studies .
- Validation Steps :
Basic: What are the key structural modifications to enhance solubility of this compound in aqueous buffers?
Answer:
- Salt Formation : The dihydrochloride form increases water solubility (>100 mM in water) compared to the free base .
- Polar Substituents : Introducing hydroxyl or amine groups on the pyridine/imidazole rings (e.g., 4-isopropoxybenzamide derivatives) improves hydrophilicity .
- Co-Solvent Systems : Use DMSO or PEG-400 for stock solutions, followed by dilution into aqueous buffers (pH 4–7) to prevent precipitation .
Advanced: How can researchers optimize reaction yields for microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives?
Answer:
- Parameter Screening : Vary microwave power (100–300 W), temperature (80–120°C), and irradiation time (5–30 minutes) using design-of-experiment (DoE) approaches .
- Catalyst Selection : Lewis acids like ZnCl or Ce(SO) enhance cyclization efficiency in imidazo ring formation .
- Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors, followed by recrystallization from ethanol .
Advanced: What strategies are recommended for resolving contradictory biological activity data in different cell lines?
Answer:
- Cell-Specific Factors : Assess membrane permeability (via logP calculations) or efflux pump activity (e.g., P-gp expression) that may reduce intracellular concentrations .
- Metabolic Stability : Use liver microsome assays to compare compound degradation rates across species (e.g., human vs. murine models) .
- Off-Target Profiling : Screen against related enzymes (e.g., eNOS, nNOS) to confirm selectivity, as cross-reactivity may skew dose-response curves .
Basic: What safety precautions are critical when handling the dihydrochloride salt?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation) .
- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by wet vacuuming .
Advanced: How can researchers validate the proposed mechanism of action for imidazo[4,5-b]pyridine-based enzyme inhibitors?
Answer:
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding (e.g., pre-incubation with iNOS) .
- X-Ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., interaction with the heme cofactor in iNOS) .
- Mutagenesis : Engineer enzyme mutants (e.g., C115A in iNOS) to confirm critical residue interactions .
Basic: What are the common degradation pathways observed during long-term storage?
Answer:
- Hydrolysis : The imidazole ring may degrade under high humidity, detectable via HPLC monitoring of new peaks at 220–260 nm .
- Oxidation : Susceptibility to light-induced oxidation necessitates storage in amber vials under inert gas (N or Ar) .
- Salt Dissociation : The dihydrochloride form may lose HCl in dry conditions, requiring periodic pH checks of stock solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
